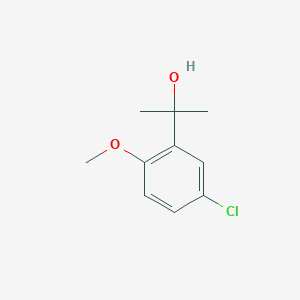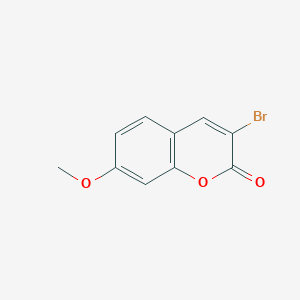
4-Bromobenzoyl fluoride
Overview
Description
4-Bromobenzoyl fluoride is a chemical compound with the molecular formula C7H4BrFO . It is used in laboratory chemicals and for the manufacture of substances and scientific research and development .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzoyl fluoride consists of a benzene ring substituted with a bromine atom and a carbonyl fluoride group . The average mass of the molecule is 203.008 Da .
Physical And Chemical Properties Analysis
4-Bromobenzoyl fluoride is a mono-constituent substance with a molecular formula of C7H6BrF . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Synthesis and Catalysis
4-Bromobenzoyl fluoride is utilized in various synthesis and catalysis processes. For instance, it's used in the development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride, which functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent is particularly valuable for the regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties, as demonstrated by Leng and Qin (2018) in their study published in Chemical Communications.
Reaction Mechanisms and Catalysis Studies
The compound also plays a role in studying reaction mechanisms. Crooks and Copley (1993) explored its role in the nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase, revealing insights into the relative leaving group abilities of various halogens, including bromide, chloride, and fluoride. Their findings, published in the Journal of the American Chemical Society, offer valuable information on the kinetics and mechanisms of these reactions.
Environmental and Toxicological Research
In environmental and toxicological research, 4-bromobenzoyl fluoride's derivatives, such as 4-fluoro-1,2-benzoquinone, have been studied. Stratford, Riley, and Ramsden (2011) researched the rapid halogen substitution and dibenzodioxin formation during tyrosinase-catalyzed oxidation of 4-halocatechols, including 4-fluorocatechol. The study in Chemical Research in Toxicology highlights the toxicological implications of these reactions.
Pharmaceutical and Medicinal Chemistry Applications
In pharmaceutical and medicinal chemistry, derivatives of 4-bromobenzoyl fluoride, such as 4-[18F]fluorobenzene, are synthesized for applications like PET radiotracer studies. For example, Ermert et al. (2004) discussed the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions in their publication in the Journal of Labelled Compounds and Radiopharmaceuticals.
Analytical Chemistry
In the field of analytical chemistry, 4-bromobenzoyl fluoride derivatives are used in developing methods for detecting and analyzing other compounds. For example, Samanidou, Zacharis, and Papadoyannis (2002) employed fluoride ions, a derivative of 4-bromobenzoyl fluoride, in their research for the chromatographic determination of fluoride in various samples, as detailed in their study in the Journal of Liquid Chromatography & Related Technologies.
Safety and Hazards
4-Bromobenzoyl fluoride is classified as a skin corrosive/irritant and can cause serious eye damage and respiratory irritation . It is recommended to avoid breathing its dust, fumes, mist, spray, and vapors. After handling, it is advised to wash skin thoroughly. It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
Mechanism of Action
Target of Action
4-Bromobenzoyl fluoride is an organic compound that is primarily used in organic synthesis It’s worth noting that similar compounds, such as bromfenac, have been shown to inhibitProstaglandin G/H synthase 2 , which plays a crucial role in inflammation and pain.
Mode of Action
For instance, Bromfenac, a related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .
Biochemical Pathways
Similar compounds like bromfenac have been shown to affect theprostaglandin synthesis pathway . Prostaglandins are mediators of inflammation, and their synthesis is blocked by the inhibition of cyclooxygenase enzymes .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Based on the actions of similar compounds, it may lead to a reduction in inflammation and pain by inhibiting the synthesis of prostaglandins .
properties
IUPAC Name |
4-bromobenzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVPJFPBBPGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631365 | |
| Record name | 4-Bromobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzoyl fluoride | |
CAS RN |
72398-40-4 | |
| Record name | 4-Bromobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3386274.png)



